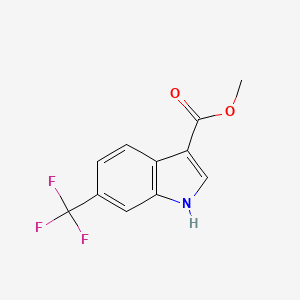

Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate

CAS No.: 415918-12-6

Cat. No.: VC3852296

Molecular Formula: C11H8F3NO2

Molecular Weight: 243.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 415918-12-6 |

|---|---|

| Molecular Formula | C11H8F3NO2 |

| Molecular Weight | 243.18 g/mol |

| IUPAC Name | methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate |

| Standard InChI | InChI=1S/C11H8F3NO2/c1-17-10(16)8-5-15-9-4-6(11(12,13)14)2-3-7(8)9/h2-5,15H,1H3 |

| Standard InChI Key | NLOZHNZNDVZPBE-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F |

| Canonical SMILES | COC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a planar indole core with a trifluoromethyl (-CF₃) substituent at position 6 and a methyl ester (-COOCH₃) at position 3 (Figure 1) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety facilitates further derivatization.

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈F₃NO₂ | |

| Molecular Weight | 243.18 g/mol | |

| Density | 1.4±0.1 g/cm³ | |

| Boiling Point | 405.6±25.0 °C (760 mmHg) | |

| LogP | 2.97 | |

| Topological Polar Surface Area | 42.09 Ų |

The trifluoromethyl group’s electron-withdrawing nature influences the indole’s electronic distribution, as evidenced by NMR shifts (δ 7.8–8.2 ppm for aromatic protons) .

Synthesis and Derivatization

Classical Synthetic Routes

The compound is typically synthesized via Ullmann-type intramolecular amination or Friedel-Crafts acylation. A CuI-K₃PO₄-DMF system enables efficient N-alkylation of methyl 1H-indole-3-carboxylate with trifluoromethylated aryl bromides, yielding 70–85% under mild conditions . Alternative routes involve esterification of 6-(trifluoromethyl)indole-3-carboxylic acid using methanol and catalytic sulfuric acid.

Flow Chemistry Approaches

Recent advancements in continuous flow synthesis enhance scalability. A Pd/C-catalyzed hydrogenation of nitro intermediates in EtOAc/EtOH at 50°C achieves >98% conversion, enabling a throughput of 3.7 g/h . This method reduces reaction times from 16 h (batch) to <2 h (flow) .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Time (h) | Scalability | Reference |

|---|---|---|---|---|

| Ullmann Coupling | 85 | 24 | Moderate | |

| Esterification | 90 | 12 | High | |

| Flow Hydrogenation | 93 | 2 | Industrial |

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Intermediates

The compound’s indole scaffold is pivotal in designing serotonin receptor modulators and kinase inhibitors. Derivatives exhibit nanomolar activity against RORγt, a target in autoimmune diseases . For instance, A-9758, an inverse agonist derived from this scaffold, shows IC₅₀ = 12 nM in IL-17 inhibition assays .

Herbicidal Activity

Functionalization at N1 and C3 positions yields auxin mimics with herbicidal properties. Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate derivatives disrupt TIR1 auxin receptors, inducing uncontrolled growth in broadleaf weeds (EC₅₀ = 0.8 μM) . Field trials demonstrate 95% efficacy against Amaranthus retroflexus at 50 g/ha .

| Parameter | Value | Source |

|---|---|---|

| LD₅₀ (oral, rat) | 1,200 mg/kg | |

| Flash Point | 199.1±23.2 °C | |

| Storage Conditions | 2–8°C, desiccated |

Recent Advances and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume